molecular formula C21H19FN4O B2971136 2-fluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 899953-65-2

2-fluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2971136
CAS No.: 899953-65-2
M. Wt: 362.408
InChI Key: LENCVILTFWQTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C21H19FN4O and its molecular weight is 362.408. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 2-fluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide are the tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in numerous neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease . They are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .

Mode of Action

The compound interacts with its targets, the TrkA/B/C receptors, by inhibiting their signaling pathways . This inhibition can lead to a decrease in the progression of neurodegenerative diseases and a reduction in tumor growth and metastasis .

Biochemical Pathways

The compound affects the signaling pathways of the TrkA/B/C receptors . These pathways are involved in cell growth, differentiation, and survival. By inhibiting these pathways, the compound can potentially slow down the progression of neurodegenerative diseases and reduce tumor growth .

Pharmacokinetics

The compound’s structure suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties . The presence of the pyrrolidine ring, for example, can contribute to the compound’s bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of TrkA/B/C receptor signaling, which can lead to a decrease in cell growth and survival . This can potentially slow down the progression of neurodegenerative diseases and reduce tumor growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, and the temperature . .

Properties

IUPAC Name

2-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O/c22-18-6-2-1-5-17(18)21(27)23-16-9-7-15(8-10-16)19-11-12-20(25-24-19)26-13-3-4-14-26/h1-2,5-12H,3-4,13-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENCVILTFWQTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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